

A Comparative Guide to the Synthesis of Methoxyammonium Chloride

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Compound of Interest

Compound Name: *Methoxyammonium chloride*

Cat. No.: *B8796433*

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Methoxyammonium chloride ($\text{CH}_3\text{ONH}_3\text{Cl}$), also known as methoxyamine hydrochloride, is a crucial reagent in organic synthesis, particularly in the formation of oximes from carbonyl compounds. Its application extends to the pharmaceutical and agrochemical industries, where it serves as a key building block for various active compounds.^{[1][2]} The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages concerning yield, purity, safety, and scalability. This guide provides a comparative analysis of prominent synthesis methods, supported by experimental data and detailed protocols to aid researchers and professionals in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for different **methoxyammonium chloride** synthesis methods, offering a clear comparison of their reported performance metrics.

Synthesis Method	Key Starting Materials	Reported Yield	Reported Purity	Reaction Time	Key Advantages	Key Disadvantages
From Acetohydroxamic Acid	Acetohydroxamic acid, Dimethyl sulfate	~96.3%	>99.5%	~4.5 hours	High yield and purity.	Involves the use of toxic and carcinogenic dimethyl sulfate.
From Hydroxylamine Hydrochloride & Ethyl Acetate	Hydroxylamine hydrochloride, Ethyl acetate, Dimethyl sulfate	~89.0%	>99.3%	~5.5 hours	Avoids highly toxic starting materials like sulfur dioxide.	Multi-step process with extraction and distillation, which can be time-consuming.
From Butanone Oxime	Butanone oxime, Dimethyl sulfate	~82%	Not specified	>3 hours	Optimized process with good yield.	Requires preparation of the oxime starting material; uses dimethyl sulfate.
Raschig Process Variant	Sodium nitrite, Sulfur dioxide, Dimethyl sulfate	67.2% - 69.5%	Not specified	~3 hours	Utilizes inexpensive and readily available starting materials.	Involves handling of toxic sulfur dioxide gas and produces significant

					inorganic salt byproducts
From Hydroxyla mine Sulfate & Acetone	Hydroxyla mine sulfate, Acetone, Methyl chloride	High	High	Not specified	High conversion rate and potential for wastewater -free process through recycling. Multi-step process involving the formation and isolation of an intermediat e sodium salt.

Experimental Protocols and Workflows

This section provides detailed experimental methodologies for the key synthesis routes, accompanied by workflow diagrams generated using the DOT language for clear visualization.

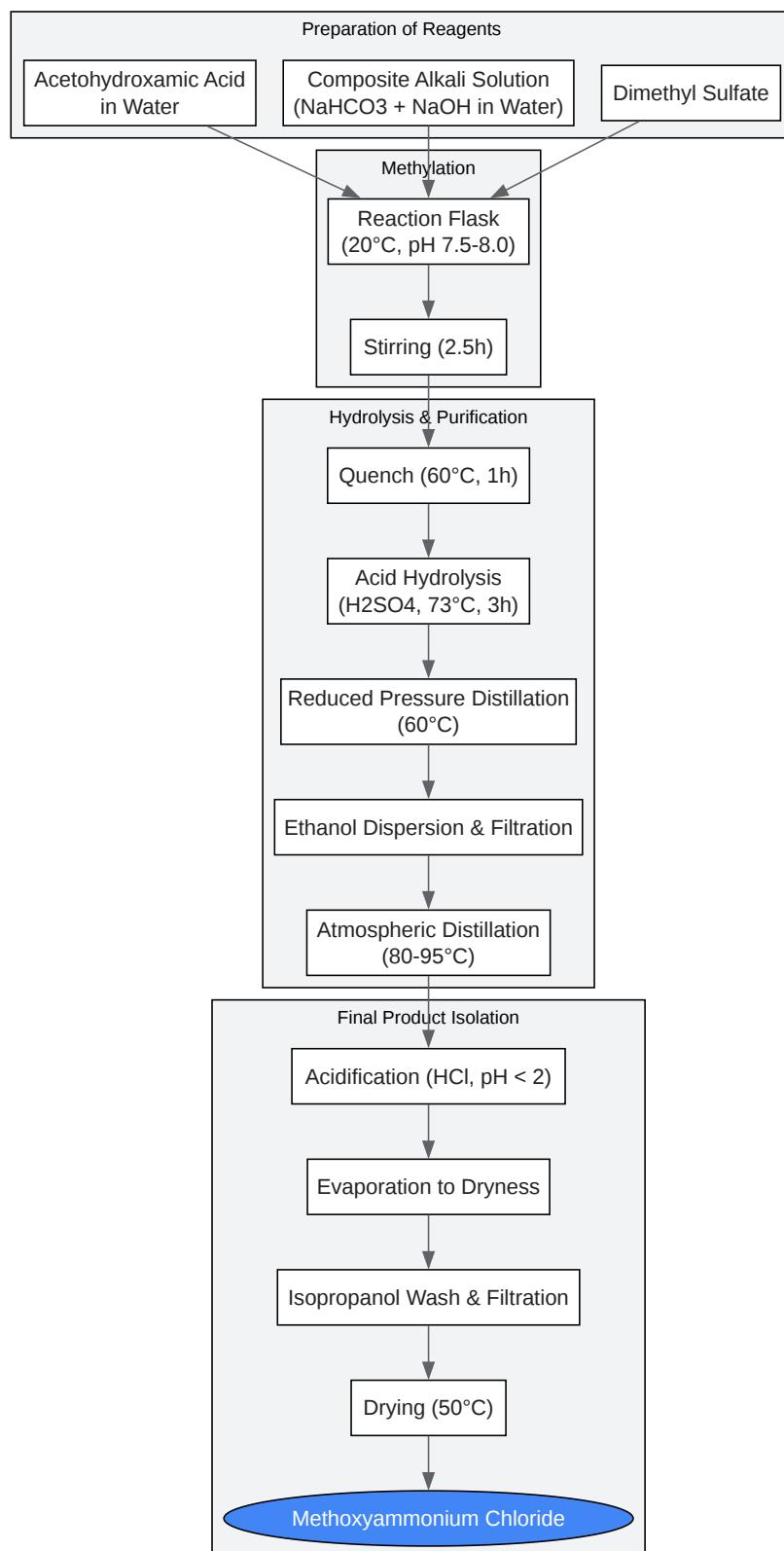
Method 1: Synthesis from Acetohydroxamic Acid

This method involves the methylation of acetohydroxamic acid with dimethyl sulfate, followed by hydrolysis to yield **methoxyammonium chloride**. It is characterized by high yield and purity.^[3]

Experimental Protocol

- Preparation of Composite Alkali Solution: Dissolve sodium bicarbonate (0.2 mol) and sodium hydroxide (2.3 mol) in 200 g of water to create a mixed aqueous solution.
- Methylation: In a reaction flask, dissolve 108 g (1.44 mol) of acetohydroxamic acid in 252 g of water. Maintain the reaction temperature at 20°C while simultaneously adding 163.4 g (1.30 mol) of dimethyl sulfate and the composite alkali solution dropwise. Control the pH of the reaction system between 7.5 and 8.0. The addition process takes approximately 2 hours. After the addition is complete, continue stirring for another 30 minutes.

- **Hydrolysis and Purification:** Heat the reaction mixture to 60°C for 1 hour to quench any remaining dimethyl sulfate. After cooling to room temperature, add 156.8 g of 90% concentrated sulfuric acid (containing 1.44 mol H₂SO₄) dropwise and heat the mixture to 73°C for 3 hours. Distill off the acetic acid under reduced pressure at 60°C. Add 500 g of ethanol to the residue to disperse the product. Adjust the pH to 10 with a base, stir for 30 minutes, and filter. The filtrate is then distilled at atmospheric pressure, collecting the fraction between 80-95°C.
- **Salt Formation and Isolation:** Adjust the pH of the collected fraction to <2 with 30% concentrated hydrochloric acid. Evaporate the solution to dryness. Add 60 g of isopropanol to the solid residue, stir at room temperature for 30 minutes, filter, and dry the resulting solid at 50°C to obtain the final product.



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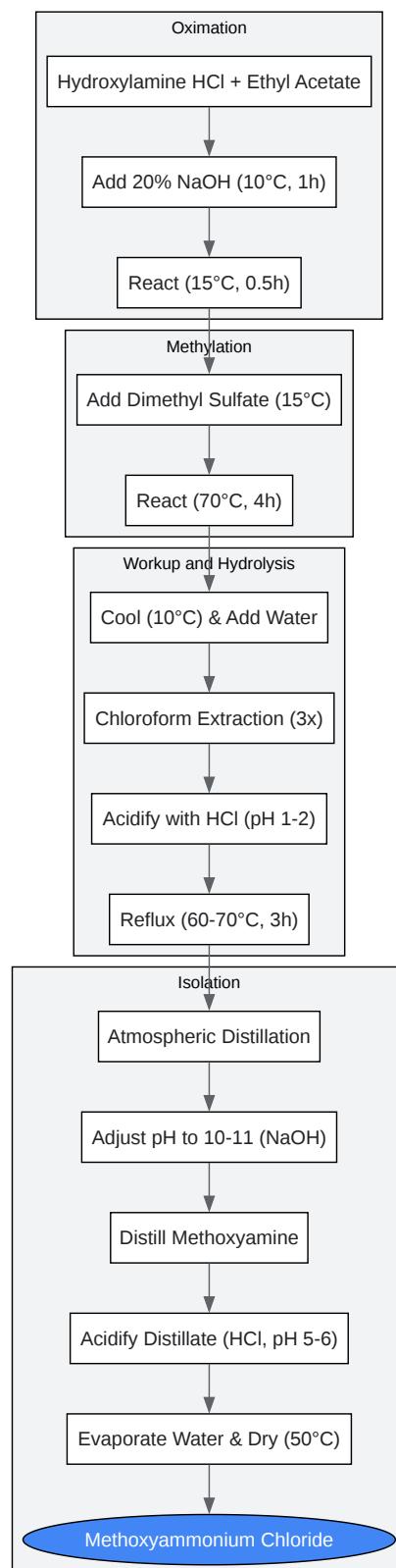
Workflow for **Methoxyammonium Chloride** Synthesis from Acetohydroxamic Acid.

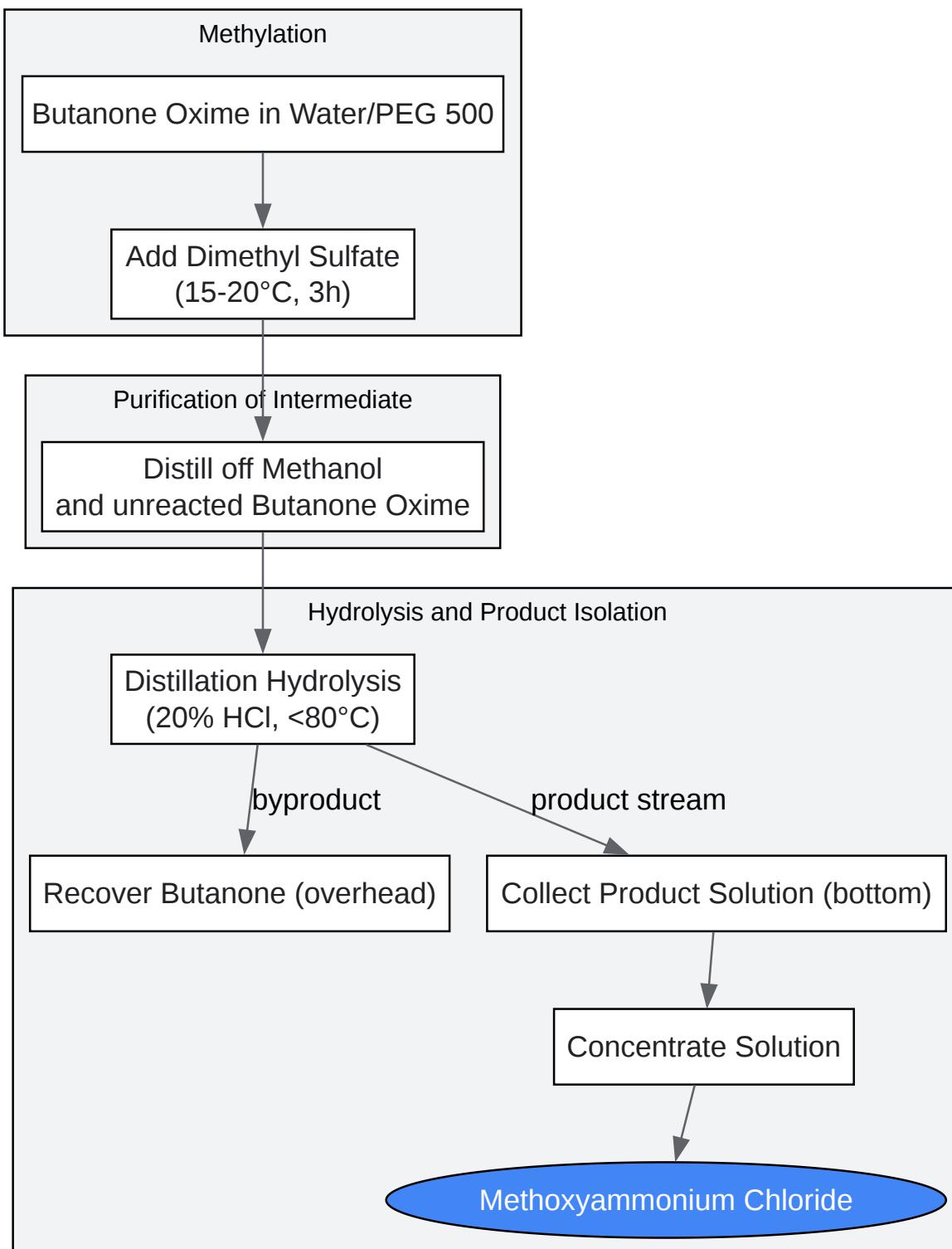
Method 2: Synthesis from Hydroxylamine Hydrochloride and Ethyl Acetate

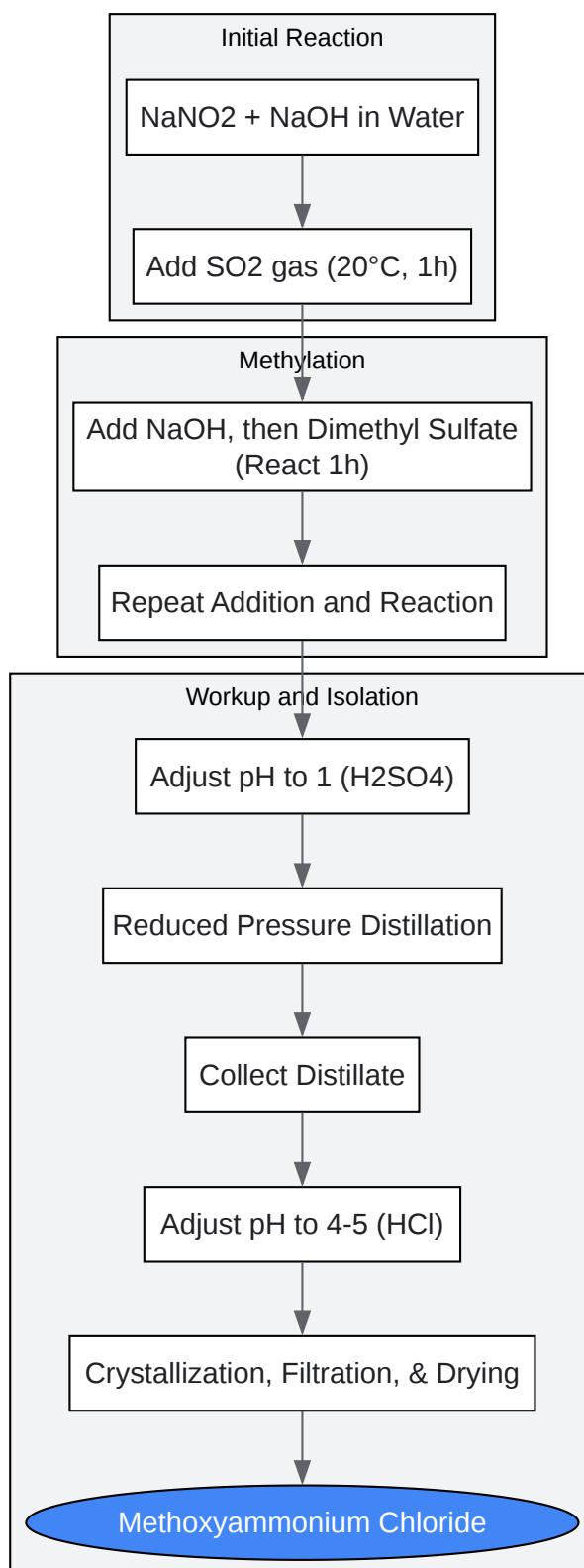
This route involves the protection of hydroxylamine via oximation with ethyl acetate, followed by methylation and subsequent hydrolysis. It offers a good yield and avoids some of the more hazardous reagents of other methods.^[4]

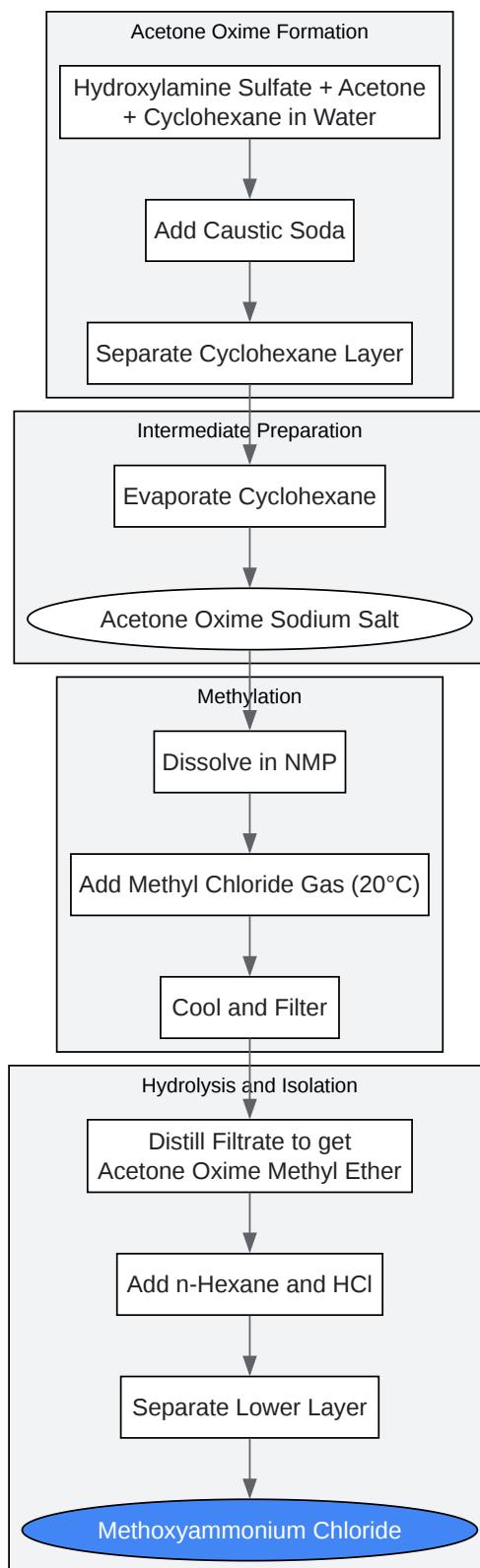
Experimental Protocol

- Oximation: In a reaction vessel, combine 10.6 g (0.12 mol) of ethyl acetate and 7.0 g (0.10 mol) of hydroxylamine hydrochloride. Cool the mixture to 10°C. Over a period of 1 hour, add 40 g of a 20% sodium hydroxide solution (0.2 mol) dropwise. After the addition, maintain the reaction at 15°C for 30 minutes.
- Methylation: To the same reaction mixture, add 15.1 g (0.12 mol) of dimethyl sulfate dropwise at 15°C. After the addition, heat the mixture to 70°C and maintain for 4 hours.
- Extraction: Cool the reaction mixture to 10°C and add 200 mL of cold water. Extract the aqueous solution three times with 100 mL portions of chloroform. Combine the organic extracts.
- Hydrolysis and Isolation: To the combined chloroform extracts, add 31% hydrochloric acid until the pH is between 1 and 2. Heat the mixture to reflux at 60-70°C for 3 hours. After hydrolysis, distill the mixture under atmospheric pressure to remove chloroform and other volatile components. Adjust the pH of the remaining aqueous solution to 10-11 with sodium hydroxide. Distill the liberated methoxyamine, collecting the fraction that boils up to 100°C.
- Salt Formation: Acidify the distillate with 31% hydrochloric acid to a pH of 5-6. Heat the solution to evaporate the water. The resulting solid is dried under vacuum at 50°C to yield **methoxyammonium chloride**.







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